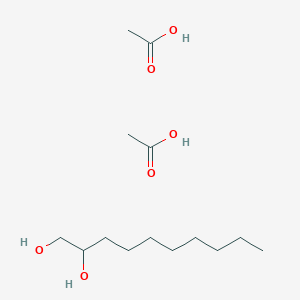![molecular formula C18H26N2 B14611219 1-[2-(2-Methylphenyl)octyl]-1H-imidazole CAS No. 61007-23-6](/img/structure/B14611219.png)
1-[2-(2-Methylphenyl)octyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-Methylphenyl)octyl]-1H-imidazole is a chemical compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-Methylphenyl)octyl]-1H-imidazole typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production of imidazole derivatives often employs microwave-assisted synthesis. For example, a Schiff’s base complex nickel catalyst can be used to achieve a one-pot synthesis of trisubstituted imidazoles from aldehydes, benzil, and ammonium acetate . This method is efficient and allows for the recovery and reuse of the catalyst.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2-Methylphenyl)octyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenated compounds and strong bases are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives.
Scientific Research Applications
1-[2-(2-Methylphenyl)octyl]-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Medicine: Imidazole derivatives are known for their antifungal, antibacterial, and anticancer properties.
Industry: The compound is used in the production of dyes, agrochemicals, and functional materials.
Mechanism of Action
The mechanism of action of 1-[2-(2-Methylphenyl)octyl]-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound can interact with biological membranes, altering their properties and affecting cellular processes.
Comparison with Similar Compounds
Histidine: An amino acid containing an imidazole ring, involved in protein structure and function.
Metronidazole: An antibiotic and antiprotozoal medication with an imidazole ring.
Clotrimazole: An antifungal medication containing an imidazole ring.
Uniqueness: 1-[2-(2-Methylphenyl)octyl]-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its long octyl chain and methylphenyl group contribute to its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications.
Properties
CAS No. |
61007-23-6 |
|---|---|
Molecular Formula |
C18H26N2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
1-[2-(2-methylphenyl)octyl]imidazole |
InChI |
InChI=1S/C18H26N2/c1-3-4-5-6-10-17(14-20-13-12-19-15-20)18-11-8-7-9-16(18)2/h7-9,11-13,15,17H,3-6,10,14H2,1-2H3 |
InChI Key |
ZAQDEQUMXVLPSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CN1C=CN=C1)C2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 4-bromo-2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]-](/img/structure/B14611138.png)
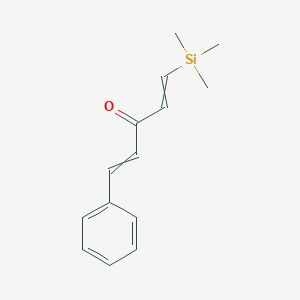
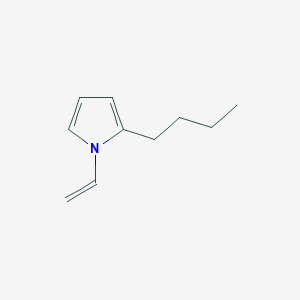
![3-[4-(4-Methylphenyl)piperazin-1-yl]propanamide](/img/structure/B14611147.png)
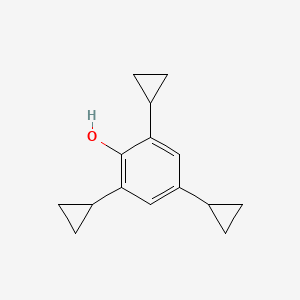
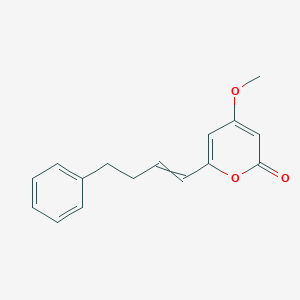
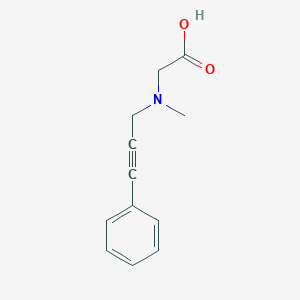


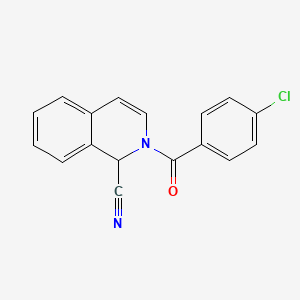
![[4-(Methoxymethyl)penta-1,4-dien-1-YL]benzene](/img/structure/B14611196.png)
